Product packaging for 2,3-Diphenyl-1,3-thiazolidine(Cat. No.:CAS No. 92852-02-3)

2,3-Diphenyl-1,3-thiazolidine

Cat. No.: B12490848
CAS No.: 92852-02-3
M. Wt: 241.4 g/mol
InChI Key: ANPFQNQLDDDBCB-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,3-thiazolidine is a chemical compound of interest in scientific research, particularly within medicinal chemistry. Its structure is based on the thiazolidine heterocycle, which is recognized as a privileged scaffold in drug discovery due to its presence in compounds with a wide range of biological activities . Thiazolidine derivatives have been extensively explored as a source of novel anti-inflammatory, antitumor, antimicrobial, and antidiabetic agents . This compound is closely related to its 4-one analog, 2,3-Diphenyl-1,3-thiazolidin-4-one, which has been well-characterized in crystallographic studies . The specific substitution pattern of this compound makes it a valuable intermediate or precursor for the synthesis of more complex molecules. Researchers can utilize this compound to develop structure-activity relationships (SAR) or to construct libraries of diverse heterocyclic compounds for high-throughput screening (HTS) campaigns . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NS B12490848 2,3-Diphenyl-1,3-thiazolidine CAS No. 92852-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92852-02-3

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

2,3-diphenyl-1,3-thiazolidine

InChI

InChI=1S/C15H15NS/c1-3-7-13(8-4-1)15-16(11-12-17-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

ANPFQNQLDDDBCB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 2,3 Diphenyl 1,3 Thiazolidin 4 One Systems

X-ray Crystallography Studies

Single-crystal X-ray diffraction provides definitive insight into the solid-state structure of 2,3-diphenyl-1,3-thiazolidin-4-one. The compound, with the chemical formula C₁₅H₁₃NOS, crystallizes as a racemate. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for 2,3-Diphenyl-1,3-thiazolidin-4-one

Parameter Value
Chemical Formula C₁₅H₁₃NOS
Molecular Weight 255.32
Crystal System Monoclinic
Space Group C2/c
a (Å) 32.413 (13)
b (Å) 6.196 (3)
c (Å) 25.964 (11)
β (°) 100.258 (7)
Volume (ų) 5131 (4)
Z 16
Temperature (K) 298

Data sourced from Yennawar et al. (2014). nih.govresearchgate.net

The asymmetric unit of the crystal is notable for containing two independent molecules of 2,3-diphenyl-1,3-thiazolidin-4-one. nih.govresearchgate.net Although they possess the same chemical connectivity, these two molecules exhibit slight conformational differences, particularly in the orientation of their phenyl rings. nih.gov This highlights the molecule's conformational flexibility.

In both molecules within the asymmetric unit, the central five-membered thiazolidin-4-one ring adopts a distinct envelope conformation. nih.govresearchgate.net In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom deviates significantly from this plane. For 2,3-diphenyl-1,3-thiazolidin-4-one, the sulfur (S) atom serves as the "flap" of the envelope, puckering out from the plane formed by the other four atoms of the ring. nih.govresearchgate.net

A key structural feature is the spatial relationship between the two phenyl rings attached to the C2 and N3 positions of the thiazolidine (B150603) core. The dihedral angle between the mean planes of these two aromatic rings is different for the two independent molecules in the asymmetric unit. nih.gov

In one molecule, the angle is 82.77 (7)°. nih.govresearchgate.net

In the second molecule, this angle is 89.12 (6)°. nih.govresearchgate.net

These near-orthogonal orientations minimize steric hindrance between the bulky phenyl substituents.

The crystal packing is stabilized by a network of intermolecular interactions. The primary interaction observed is C—H⋯O hydrogen bonding. nih.govresearchgate.net These bonds link the molecules into chains that propagate along the b-axis direction of the crystal. nih.gov Specifically, hydrogen atoms from the phenyl rings and the thiazolidine methylene (B1212753) group act as donors to the carbonyl oxygen atom of neighboring molecules. nih.gov The geometry of these weak hydrogen bonds is crucial for the cohesion of the crystal structure. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °)

D—H⋯A D—H H⋯A D⋯A D—H⋯A
C15—H15⋯O1ⁱ 0.93 2.58 3.470 (2) 160
C1—H1⋯O1ⁱ 0.98 2.49 3.466 (2) 172
C16—H16⋯O2ⁱⁱ 0.98 2.34 3.301 (3) 168
C17—H17B⋯O2ⁱⁱⁱ 0.97 2.41 3.313 (3) 155

Symmetry codes: (i) x, y+1, z; (ii) x, y-1, z; (iii) -x, -y+1, -z+1. Data sourced from Yennawar et al. (2014). nih.govresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopic analysis provides complementary information to the solid-state data from X-ray crystallography, offering insights into the compound's structure in solution.

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, have been reported for 2,3-diphenyl-1,3-thiazolidin-4-one. researchgate.net Analysis of this data allows for the confirmation of the molecular structure and provides distinctions between it and similar heterocyclic systems. researchgate.net

Key diagnostic signals include:

Infrared (IR) Spectroscopy : The absorbance of the C4 carbonyl group provides a characteristic signal for identifying the thiazolidin-4-one core. researchgate.net

¹H NMR Spectroscopy : The signal for the proton at the C2 position is a significant indicator for this class of compounds. researchgate.net The ¹H NMR spectrum of 2,3-diphenyl-5-benzylidenethiazolidin-4-one, a related derivative, shows sharp resonance signals corresponding to the protons in their respective chemical environments. researchgate.net

¹³C NMR Spectroscopy : The chemical shift of the C4 carbon atom is also a useful diagnostic peak in the ¹³C NMR spectrum. researchgate.net

These spectroscopic markers are essential for the structural verification and analysis of 2,3-diphenyl-1,3-thiazolidin-4-one and its derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,3-diphenyl-1,3-thiazolidin-4-one, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its structural integrity and reveal details about its conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 2,3-diphenyl-1,3-thiazolidin-4-one provides distinct signals for the protons of the thiazolidinone core and the two phenyl substituents. The methine proton at the C2 position is particularly diagnostic, appearing as a singlet, indicating no coupling with adjacent protons. researchgate.net The methylene protons at the C5 position, adjacent to the sulfur atom, typically appear as two doublets due to geminal coupling. The aromatic protons on the two phenyl rings resonate in the downfield region of the spectrum, often as complex multiplets.

Table 1: ¹H NMR Chemical Shift Data for 2,3-Diphenyl-1,3-thiazolidin-4-one

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
C2-H ~5.8 - 6.8 Singlet (s)
C5-H₂ ~3.7 - 3.9 Two Doublets (dd)
Aromatic-H ~7.1 - 7.4 Multiplet (m)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from typical values for 2,3-disubstituted thiazolidin-4-one rings. semanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis of Carbonyl and Ring Carbons

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon (C4) of the lactam ring is readily identified by its characteristic downfield chemical shift. The C2 and C5 carbons of the thiazolidinone ring also have distinct resonances that are influenced by their heteroatomic environment. Previous studies have shown that substituents on the phenyl rings can noticeably affect the chemical shifts of the C2, C4, and C5 carbons. researchgate.net

Table 2: ¹³C NMR Chemical Shift Data for Key Carbons in 2,3-Diphenyl-1,3-thiazolidin-4-one

Carbon Assignment Chemical Shift (δ, ppm)
C2 ~57 - 63
C4 (C=O) ~172
C5 (CH₂) ~30 - 39
Aromatic-C ~127 - 145

Note: Chemical shifts are approximate ranges based on data for similar thiazolidinone systems. researchgate.netsemanticscholar.org

Two-Dimensional NMR Techniques (e.g., COSY) for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming structural assignments by establishing connectivity between atoms. nih.gov A ¹H-¹H COSY experiment on 2,3-diphenyl-1,3-thiazolidin-4-one would show cross-peaks that indicate spin-spin coupling between protons, typically through two or three bonds. libretexts.org

For this specific molecule, a COSY spectrum would be used to:

Confirm Phenyl Ring Assignments: Show correlations between adjacent protons within each of the two phenyl rings, helping to trace their connectivity.

Verify Methylene Group Integrity: While the C5 methylene protons are chemically distinct, a COSY experiment would confirm their geminal relationship if there were any ambiguity.

Establish Through-Space Proximity (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could reveal through-space correlations, for instance, between the C2 proton and protons on the adjacent phenyl ring, providing insight into the molecule's preferred conformation in solution. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Carbonyl Stretching Frequencies and Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In 2,3-diphenyl-1,3-thiazolidin-4-one, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the five-membered lactam ring. researchgate.net The position of this band is sensitive to the ring strain and electronic environment. Other characteristic vibrations provide further structural confirmation.

Table 3: Key IR Absorption Frequencies for 2,3-Diphenyl-1,3-thiazolidin-4-one

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O (Lactam) Stretching 1680 - 1727
C-N Stretching 1480 - 1460
C-S Stretching 1290 - 1260
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching ~1600, ~1450

Note: Data compiled from typical values for thiazolidinone systems. semanticscholar.orgresearchgate.netscielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2,3-diphenyl-1,3-thiazolidin-4-one is dominated by absorptions arising from π→π* transitions associated with the two phenyl rings. A weaker absorption, corresponding to the n→π* transition of the carbonyl group, may also be observed. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass with very high precision. For 2,3-diphenyl-1,3-thiazolidin-4-one, HRMS is used to confirm its molecular formula, C₁₅H₁₃NOS. nih.govnih.gov The experimentally measured mass is compared to the calculated theoretical exact mass. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula.

Table 4: Molecular Formula and Mass Data for 2,3-Diphenyl-1,3-thiazolidin-4-one

Parameter Value
Molecular Formula C₁₅H₁₃NOS
Molecular Weight (Average) 255.34 g/mol

Chemical Reactivity and Transformation Pathways of 2,3 Diphenyl 1,3 Thiazolidin 4 One

Reactions at the Sulfur Center

The sulfur atom in the thiazolidinone ring is susceptible to oxidation, a common transformation for sulfide-containing heterocycles. This reactivity allows for the synthesis of corresponding sulfoxides and sulfones, which can significantly alter the molecule's chemical and physical properties.

The oxidation of 2,3-diphenyl-1,3-thiazolidin-4-one and its derivatives can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions, such as temperature and stoichiometry. researchgate.netresearchgate.net

One of the most effective and commonly used reagents for this transformation is Oxone®, a stable and versatile oxidant consisting of a mixture of potassium salts (2KHSO₅·KHSO₄·K₂SO₄). researchgate.net Research on the S-oxidation of 2-aryl-3-phenyl-1,3-thiazolidin-4-ones has demonstrated that reaction conditions can be finely tuned for selective oxidation: researchgate.netresearchgate.netccsenet.org

Sulfoxide Formation : Exclusive formation of the sulfoxide is typically achieved by using a controlled amount of the oxidant at room temperature. For instance, reacting the thiazolidinone with 3 equivalents of Oxone® at ambient temperature leads to the selective formation of the corresponding sulfoxide. researchgate.netresearchgate.net

Sulfone Formation : Further oxidation to the sulfone requires more forcing conditions. This is generally accomplished by increasing the equivalents of Oxone® used and elevating the reaction temperature. researchgate.net However, for some substituted derivatives, complete conversion to the sulfone can be challenging, and mixtures of sulfoxide and sulfone may result. ccsenet.org Alternatively, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) have been successfully employed to produce the corresponding sulfones directly from the parent thiazolidinone. researchgate.net

The selective oxidation pathways are summarized in the table below.

Starting MaterialOxidizing AgentConditionsMajor Product
2-Aryl-3-phenyl-1,3-thiazolidin-4-one3 equiv. Oxone®Room Temperature2-Aryl-3-phenyl-1,3-thiazolidin-4-one S-oxide
2-Aryl-3-phenyl-1,3-thiazolidin-4-one>3 equiv. Oxone®High Temperature2-Aryl-3-phenyl-1,3-thiazolidin-4-one S,S-dioxide
2-Aryl-3-phenyl-1,3-thiazolidin-4-oneKMnO₄Acetic Acid, RT2-Aryl-3-phenyl-1,3-thiazolidin-4-one S,S-dioxide

Table 1: Conditions for Selective S-Oxidation of 2-Aryl-3-phenyl-1,3-thiazolidin-4-ones. Data sourced from multiple studies. researchgate.netresearchgate.net

The oxidation of the sulfur atom has significant stereochemical implications. The parent 2,3-diphenyl-1,3-thiazolidin-4-one is a chiral molecule, possessing a stereocenter at the C2 position. researchgate.netnih.gov The introduction of an oxygen atom at the sulfur center to form a sulfoxide creates a second chiral center within the molecule.

This oxidation results in the formation of two diastereomers, which can be described as cis and trans isomers relative to the substituent at the C2 position. researchgate.net The spatial arrangement of the S=O bond relative to the C2-phenyl group defines the diastereomeric relationship. The formation and stability of these diastereomers can be influenced by steric and electronic factors, though they may be configurationally unstable under certain conditions. researchgate.net Further oxidation of the sulfoxide to the sulfone results in an achiral, tetrahedral sulfur center, thus eliminating the chirality at the sulfur atom.

Reactions at the Carbonyl Group (C4)

The carbonyl group at the C4 position of the 2,3-diphenyl-1,3-thiazolidin-4-one ring is a lactam (a cyclic amide). Amide carbonyls are generally less electrophilic than ketone or aldehyde carbonyls due to the resonance delocalization of the nitrogen lone pair, which reduces the partial positive charge on the carbonyl carbon. Consequently, the C4 carbonyl group does not typically participate in classical condensation reactions, such as those with other carbonyl compounds or active methylene (B1212753) compounds.

Scientific literature on the reactivity of 2,3-diphenyl-1,3-thiazolidin-4-one focuses on reactions at other sites. The formation of benzylidene and other arylidene derivatives, which are products of condensation with aldehydes, occurs not at the C4 carbonyl but through the reaction of the active methylene group at the C5 position. This reactivity is detailed in the following section.

Reactivity of the Methylene Group (C5) in 2,3-Diphenyl-1,3-thiazolidin-4-ones

The methylene group at the C5 position is flanked by the sulfur atom and the C4 carbonyl group. This positioning makes the C5 protons acidic and the carbon nucleophilic upon deprotonation, rendering it an "active methylene group". researchgate.net This site is the primary center for condensation reactions.

The most prominent reaction involving the C5 methylene group is the Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives. wikipedia.org In the specific case of 2,3-diphenyl-1,3-thiazolidin-4-one, this reaction yields 5-benzylidene-2,3-diphenyl-1,3-thiazolidin-4-one when benzaldehyde (B42025) is used as the reactant.

This aldol-type condensation requires a basic catalyst to deprotonate the C5 carbon, creating a carbanion that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a C=C double bond. It has been noted that catalysts typically used for analogous reactions with 2-thiono-, 2-oxo-, or 2-imino-4-thiazolidinones are not effective for 2,3-diphenyl-4-thiazolidinone. researchgate.net The successful synthesis has been achieved using a stronger base, such as sodium ethoxide, as the catalyst. researchgate.netresearchgate.net

The general scheme for this reaction is presented below, along with a table summarizing typical reaction conditions.

Reactant 1Reactant 2CatalystSolventProduct
2,3-Diphenyl-1,3-thiazolidin-4-oneBenzaldehydeSodium ethoxideDry Benzene (B151609)5-Benzylidene-2,3-diphenyl-1,3-thiazolidin-4-one
2,3-Diphenyl-1,3-thiazolidin-4-oneSubstituted Aromatic AldehydeSodium ethoxide / Piperidine (B6355638)Benzene / Acetic Acid5-Arylidene-2,3-diphenyl-1,3-thiazolidin-4-one

Table 2: Representative Conditions for the Synthesis of 5-Arylidene Derivatives. researchgate.netresearchgate.net

The resulting 5-benzylidene derivatives possess an α,β-unsaturated carbonyl system, which can serve as a starting point for further synthetic transformations. researchgate.net

Ring Opening and Rearrangement Reactions

The 1,3-thiazolidin-4-one ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. The stability of the ring is influenced by the substituents at the N-3 and C-2 positions.

Hydrolytic Cleavage: The 4-thiazolidinone (B1220212) core can be susceptible to hydrolytic cleavage, particularly under alkaline conditions. wikipedia.org While specific studies on the hydrolysis of 2,3-diphenyl-1,3-thiazolidin-4-one are not extensively detailed in the reviewed literature, the general class of 4-thiazolidinones can undergo hydrolysis. For instance, the alkaline hydrolysis of related 5-ylidene-rhodanines (which contain a 2-thioxo-4-thiazolidinone core) leads to ring cleavage and the formation of 3-substituted-2-mercaptoacrylic acids. wikipedia.org It is plausible that strong basic or acidic conditions could lead to the hydrolysis of the amide bond within the 2,3-diphenyl-1,3-thiazolidin-4-one ring, yielding the corresponding amino acid derivative.

Domino Ring-Opening Cyclization (DROC): While not a reaction of the thiazolidinone ring itself, it is noteworthy that thiazolidine (B150603) derivatives can be synthesized via domino ring-opening cyclization (DROC) reactions of activated aziridines with isothiocyanates. nih.gov This highlights the thermodynamic stability of the thiazolidine ring system, which drives its formation from strained precursors.

Currently, there is limited specific information available in scientific literature regarding rearrangement reactions of the 2,3-diphenyl-1,3-thiazolidin-4-one core.

Reduction and Substitution Reactions

The 2,3-diphenyl-1,3-thiazolidin-4-one molecule offers several sites for reduction and substitution reactions, including the carbonyl group, the heterocyclic ring, and the aromatic phenyl substituents.

Reduction Reactions: The carbonyl group at the C-4 position is a potential site for reduction. Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. nih.govelsevierpure.com While specific examples for 2,3-diphenyl-1,3-thiazolidin-4-one are not prevalent, the reduction of the C-4 carbonyl would be expected to yield the corresponding 2,3-diphenyl-1,3-thiazolidin-4-ol. The choice of reducing agent can be critical for chemoselectivity, especially in derivatives with other reducible functional groups. elsevierpure.com

Another potential reduction pathway is desulfurization. Raney Nickel is a well-known reagent for the hydrogenolysis of carbon-sulfur bonds. wikipedia.orgorganicreactions.orgmasterorganicchemistry.com This reaction typically results in the complete removal of the sulfur atom, replacing the C-S bonds with C-H bonds. masterorganicchemistry.com Application of Raney Nickel to 2,3-diphenyl-1,3-thiazolidin-4-one would be expected to cause reductive cleavage of the thiazolidinone ring.

Substitution Reactions: The primary site for substitution on the 2,3-diphenyl-1,3-thiazolidin-4-one core is the C-5 methylene group, which is discussed in detail under derivatization strategies.

Substitution on the N-3 and C-2 phenyl rings via electrophilic aromatic substitution is also a theoretical possibility. Reactions such as nitration or halogenation could introduce substituents onto these aromatic rings. masterorganicchemistry.com The thiazolidinone moiety would act as a substituent on the phenyl rings, influencing the regioselectivity (ortho-, meta-, para-directing effects) of the electrophilic attack. However, specific studies detailing these electrophilic substitution reactions on 2,3-diphenyl-1,3-thiazolidin-4-one are not widely reported. The reaction conditions would need to be carefully selected to avoid potential side reactions involving the heterocyclic ring.

Derivatization Strategies for Further Chemical Modification

The most extensively studied and utilized chemical modification of 2,3-diphenyl-1,3-thiazolidin-4-one involves the active methylene group at the C-5 position. This reactivity allows for the introduction of a wide array of substituents, significantly diversifying the chemical space of this scaffold.

Knoevenagel Condensation: The hydrogen atoms on the C-5 carbon of the thiazolidinone ring are acidic due to the adjacent electron-withdrawing carbonyl group. This allows the C-5 position to act as a nucleophile in base-catalyzed condensation reactions. The Knoevenagel condensation is a primary strategy for derivatization, involving the reaction of the C-5 methylene group with aldehydes or ketones. nih.gov

Specifically, 2,3-diphenyl-1,3-thiazolidin-4-one readily reacts with various aromatic aldehydes in the presence of a basic catalyst, such as piperidine or sodium ethoxide, to yield 5-arylidene-2,3-diphenyl-1,3-thiazolidin-4-ones. researchgate.netmdpi.com This reaction introduces a carbon-carbon double bond at the C-5 position. mdpi.com

Reactant 1Reactant 2 (Aldehyde)CatalystProductReference
2,3-Diphenyl-1,3-thiazolidin-4-oneBenzaldehydeSodium Ethoxide5-Benzylidene-2,3-diphenyl-1,3-thiazolidin-4-one researchgate.net
2,3-Diphenyl-1,3-thiazolidin-4-oneSubstituted Aromatic AldehydesPiperidine5-Arylidene-2,3-diphenyl-1,3-thiazolidin-4-ones researchgate.netmdpi.com

Reactions of 5-Arylidene Derivatives: The 5-arylidene derivatives, with their α,β-unsaturated carbonyl system, are valuable intermediates for further chemical modifications.

Cycloaddition Reactions: These derivatives can react with binucleophiles like hydrazine (B178648) hydrate (B1144303) and its phenyl derivatives. The reaction proceeds via an initial Michael addition followed by cyclization to form novel heterocyclic systems. For example, the reaction with hydrazine leads to the formation of pyrazoline rings fused or appended to the thiazolidinone scaffold. researchgate.net

Reactant 1Reactant 2Reaction TypeProductReference
5-Benzylidene-2,3-diphenyl-1,3-thiazolidin-4-oneHydrazine HydrateCycloadditionPyrazoline-annulated thiazolidinone researchgate.net
5-Benzylidene-2,3-diphenyl-1,3-thiazolidin-4-onePhenylhydrazineCycloadditionPhenyl-substituted pyrazoline derivative researchgate.net

This strategy of initial Knoevenagel condensation followed by cycloaddition represents a powerful tool for building complex, polycyclic molecules based on the 2,3-diphenyl-1,3-thiazolidin-4-one core.

Computational and Theoretical Investigations of 2,3 Diphenyl 1,3 Thiazolidin 4 One

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of 2,3-Diphenyl-1,3-thiazolidin-4-one. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to perform geometry optimization, starting from an initial structure, often derived from experimental X-ray crystallography data. researchgate.netscielo.org.za

The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For 2,3-Diphenyl-1,3-thiazolidin-4-one, these calculations would refine the geometry of the central thiazolidinone ring and the spatial orientation of the two phenyl substituents. Experimental studies on the crystal structure of 2,3-Diphenyl-1,3-thiazolidin-4-one show that the five-membered thiazolidine (B150603) ring adopts an envelope conformation, with the sulfur atom as the flap. researchgate.netnih.gov Computational geometry optimization would be expected to reproduce this conformation and provide a quantitative measure of the puckering.

Furthermore, these calculations yield crucial information about the electronic structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. scielo.org.za Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net For thiazolidinone derivatives, the HOMO is often localized on the sulfur atom and the phenyl rings, while the LUMO may be centered on the carbonyl group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Representative Calculated Geometrical Parameters for a Thiazolidin-4-one Scaffold

ParameterTypical Calculated ValueExperimental Range
C=O Bond Length (Å)1.21 - 1.231.20 - 1.22
C-S Bond Length (Å)1.80 - 1.851.78 - 1.83
C-N Bond Length (Å)1.45 - 1.481.44 - 1.47
C-S-C Bond Angle (°)90 - 9591 - 94

Conformational Analysis and Energy Landscapes

The flexibility of the 2,3-Diphenyl-1,3-thiazolidin-4-one molecule, particularly the rotation around the C-N and C-C single bonds connecting the phenyl rings, necessitates a thorough conformational analysis. This analysis aims to identify all stable conformers (local minima on the potential energy surface) and the transition states that connect them.

By systematically rotating key dihedral angles and performing geometry optimization at each step, a potential energy surface can be mapped. This allows for the determination of the global minimum energy conformation as well as the relative energies of other stable conformers. nih.govresearchgate.net For 2,3-Diphenyl-1,3-thiazolidin-4-one, the primary focus would be on the dihedral angles defining the orientation of the N-phenyl and C2-phenyl rings relative to the thiazolidinone core.

The results of such an analysis can be presented as an energy landscape, illustrating the energy barriers between different conformations. These energy gaps are crucial for understanding the molecule's dynamic behavior in solution. nih.gov For instance, DFT calculations on similar substituted thiazolidin-4-ones have shown that the energy barriers for isomerization can be significant, suggesting that only one dominant conformation may be present at room temperature. nih.gov The angle between the two phenyl rings is a key parameter; experimental data for the crystalline state show this angle to be around 82-89°. researchgate.netnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. scielo.org.za The calculated shifts are then correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be explained by solvent effects, which can also be modeled computationally. For 2,3-Diphenyl-1,3-thiazolidin-4-one, calculations would predict the chemical shifts for the protons and carbons of the thiazolidinone ring and the phenyl groups, aiding in the assignment of complex experimental spectra. semanticscholar.orgmdpi.com

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the vibrational modes. scielo.org.za These calculated frequencies are often scaled by an empirical factor to better match experimental data. Key vibrational modes for 2,3-Diphenyl-1,3-thiazolidin-4-one would include the C=O stretching frequency of the lactam, C-N stretching, C-S stretching, and various vibrations associated with the phenyl rings. researchgate.net Comparing the computed spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions.

Table 2: Predicted vs. Experimental Spectroscopic Data for Thiazolidin-4-one Derivatives

Spectroscopic ParameterTypical Calculated ValueTypical Experimental Value
13C NMR (C=O) (ppm)170 - 175172 - 176
13C NMR (C2) (ppm)55 - 6556 - 63
IR (C=O stretch) (cm-1)1690 - 1720 (scaled)1680 - 1715

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can illuminate the mechanisms of chemical reactions involving 2,3-Diphenyl-1,3-thiazolidin-4-one. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This is particularly useful for understanding reactions such as the formation of the thiazolidinone ring itself or its subsequent derivatization.

For example, the synthesis of 2,3-diphenyl-5-benzylidenethiazolidin-4-one involves the reaction of the active methylene (B1212753) group at the 5-position with an aromatic aldehyde. researchgate.net Computational studies can model this condensation reaction, identifying the transition state structure and calculating the activation energy. This provides a deeper understanding of the reaction's feasibility and kinetics. Theoretical studies on the isomerization paths of related thiazolidin-4-ones have been performed to check the stability of different conformers and the energy required for their interconversion. researchgate.netmdpi.com

Studies of Intermolecular Interactions and Crystal Packing

While X-ray crystallography provides a definitive picture of the solid-state structure, computational methods can be used to analyze the forces that govern crystal packing. researchgate.netnih.gov Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov

For 2,3-Diphenyl-1,3-thiazolidin-4-one, the crystal structure reveals that molecules are linked into chains by C-H···O hydrogen bonds. researchgate.netnih.gov Computational analysis can quantify the strength of these and other weaker interactions, such as π-π stacking between phenyl rings or C-H···π interactions. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. This analysis provides a detailed understanding of the supramolecular architecture and the contributions of various non-covalent interactions to the stability of the crystal lattice.

Applications of 2,3 Diphenyl 1,3 Thiazolidin 4 One in Chemical Research and Development Excluding Prohibited Elements

Role as a Key Building Block in Heterocyclic Synthesis

2,3-Diphenyl-1,3-thiazolidin-4-one is a pivotal starting material in the synthesis of various heterocyclic compounds, primarily due to the reactivity of its C-5 position. researchgate.net The active methylene (B1212753) group at this position readily participates in condensation reactions with aromatic aldehydes, leading to the formation of 5-benzylidene derivatives. researchgate.netorientjchem.org These derivatives are crucial intermediates for constructing other heterocyclic rings.

A significant application is the synthesis of pyrazoline derivatives. The 5-benzylidene derivatives of 2,3-diphenyl-1,3-thiazolidin-4-one contain an α,β-unsaturated carbonyl system, which is susceptible to cyclization reactions with hydrazine (B178648) hydrate (B1144303) and its phenyl derivatives. researchgate.netorientjchem.org This reaction proceeds via the attack of the hydrazine on the electrophilic carbonyl carbon, followed by cyclization to form the pyrazoline ring. researchgate.net

Table 1: Synthesis of Heterocyclic Compounds from 2,3-Diphenyl-1,3-thiazolidin-4-one

Starting Material Reagent(s) Intermediate Product Final Product Reference
2,3-Diphenyl-1,3-thiazolidin-4-one Aromatic Aldehydes (e.g., Benzaldehyde (B42025), Anisaldehyde) 5-Benzylidene-2,3-diphenyl-1,3-thiazolidin-4-one derivatives - researchgate.netorientjchem.org
5-Benzylidene-2,3-diphenyl-1,3-thiazolidin-4-one derivatives Hydrazine Hydrate or Phenylhydrazine - Pyrazoline-substituted thiazolidinones researchgate.netorientjchem.org

The research demonstrates that the 2,3-diphenyl-1,3-thiazolidin-4-one scaffold provides a reliable and efficient entry point to a variety of fused and substituted heterocyclic systems.

Development of Novel Synthetic Methodologies

The reactivity of 2,3-Diphenyl-1,3-thiazolidin-4-one has been exploited in the development of new and efficient synthetic protocols. A key reaction is the Knoevenagel condensation, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov

In the context of 2,3-diphenyl-1,3-thiazolidin-4-one, the Knoevenagel condensation is typically used to synthesize 5-arylidene derivatives. orientjchem.orgnih.gov This reaction involves the base-catalyzed condensation of the active methylene group at the C-5 position of the thiazolidinone ring with an aromatic aldehyde. orientjchem.org Various catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation. For instance, the reaction can be carried out by refluxing the reactants in dry benzene (B151609) with a catalytic amount of sodium ethoxide or in glacial acetic acid with fused sodium acetate. researchgate.netorientjchem.org

Table 2: Methodologies for the Synthesis of 5-Benzylidene-2,3-diphenyl-1,3-thiazolidin-4-one

Aldehyde Catalyst/Solvent Reaction Time Yield Reference
Benzaldehyde Sodium ethoxide / Dry Benzene 12 hours (reflux) Not specified researchgate.netorientjchem.org
Anisaldehyde Fused Sodium Acetate / Glacial Acetic Acid 6 hours (reflux) Not specified orientjchem.org

These methodologies highlight the utility of 2,3-diphenyl-1,3-thiazolidin-4-one in creating molecular diversity through established and optimized reaction pathways. The development of one-pot multicomponent reactions for the synthesis of thiazolidinone derivatives, including the 2,3-diphenyl substituted variant, represents a move towards more efficient and environmentally friendly chemical processes. nih.gov

Advanced Chemical Probe Development (non-clinical)

Applications in Material Science or Polymer Chemistry (if applicable)

Based on a comprehensive review of the available scientific literature, there are no specific applications reported for 2,3-Diphenyl-1,3-thiazolidin-4-one in the fields of material science or polymer chemistry. The research focus for this particular compound and its immediate derivatives has been predominantly within the realm of synthetic organic chemistry and the exploration of its potential as a precursor for biologically active molecules.

Future Research Directions and Challenges

Development of Highly Enantioselective Synthetic Routes

A primary challenge in the chemistry of 2,3-Diphenyl-1,3-thiazolidine is the control of its stereochemistry. The related compound, 2,3-diphenyl-1,3-thiazolidin-4-one, is known to be a chiral molecule that crystallizes as a racemate, highlighting the need for synthetic methods that can produce single enantiomers. researchgate.net The development of highly enantioselective synthetic routes is crucial, as the biological activity and catalytic efficiency of chiral molecules are often dependent on their specific stereoisomeric form.

Future research should focus on several key areas:

Chiral Catalysis: The use of chiral organocatalysts has proven effective in asymmetric reactions involving thiazolidines. ingentaconnect.combenthamdirect.com A promising avenue of research would be the application of chiral Brønsted or Lewis acids to catalyze the condensation reaction between the precursor imine and the thiol, thereby inducing stereoselectivity.

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries attached to one of the reactants. These auxiliaries would direct the stereochemical outcome of the cyclization and could be subsequently removed. nih.gov

Kinetic Resolution: For existing racemic mixtures, developing efficient enzymatic or chemical kinetic resolution methods could provide access to the individual enantiomers.

The goal of this research is to achieve high enantiomeric excess (ee), which is essential for evaluating the specific properties of each enantiomer and for potential applications in stereoselective catalysis and medicinal chemistry. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Transformations

The this compound scaffold is ripe for exploration in novel reaction pathways and as a platform for new catalytic systems. While thiazolidinone derivatives have been extensively studied, the reactivity of the parent thiazolidine (B150603) structure is less explored. researchgate.net

Future investigations should include:

Organocatalysis: Thiazolidine-based structures have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions. benthamdirect.com Future work could assess this compound and its derivatives as catalysts for a broader range of asymmetric transformations, such as Michael additions, Mannich reactions, and reductions.

Ligand Development: Thiazolidine derivatives can act as effective ligands for transition metals like palladium in cross-coupling reactions. e3s-conferences.org Research into modifying the phenyl rings of this compound with specific donor groups could lead to the development of novel ligands for catalysis.

Ring Functionalization and Opening: The thiazolidine ring itself can serve as a versatile synthetic intermediate. Studies could explore selective functionalization at the C2, C4, and C5 positions, as well as controlled ring-opening reactions to yield other valuable sulfur and nitrogen-containing compounds. This would expand the utility of the thiazolidine core as a building block in synthetic chemistry. ekb.eg

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its reactivity and interactions. While crystal structure data exists for the closely related 2,3-diphenyl-1,3-thiazolidin-4-one, which adopts an envelope conformation, further detailed studies on the parent compound and its derivatives are necessary. researchgate.net

Future research should employ advanced analytical techniques:

Multi-dimensional NMR: Techniques such as 2D-COSY, HSQC, HMBC, and NOESY can provide unambiguous assignment of proton and carbon signals and offer insights into the compound's conformation in solution. nih.gov

Solid-State NMR: This technique can be used to analyze the structure and dynamics of the compound in its solid, crystalline form, providing data that is complementary to X-ray diffraction.

Chiroptical Spectroscopy: As enantiomerically pure samples become available, Circular Dichroism (CD) spectroscopy will be essential for characterizing their absolute stereochemistry.

High-Resolution Mass Spectrometry: Tandem mass spectrometry can be used to elucidate fragmentation patterns, which helps in the structural confirmation of new derivatives. semanticscholar.org

A key challenge will be to correlate the solution-phase conformation with solid-state structures and understand how the flexible five-membered ring behaves in different environments.

Table 1: Crystallographic Data for the Related Compound 2,3-Diphenyl-1,3-thiazolidin-4-one researchgate.net
ParameterValue
Chemical FormulaC₁₅H₁₃NOS
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)32.413 (13)
b (Å)6.196 (3)
c (Å)25.964 (11)
β (°)100.258 (7)
ConformationEnvelope, with the S atom forming the flap

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and accelerating the design of new compounds. nih.govnih.gov Applying these computational tools to the this compound scaffold presents a significant opportunity for future research.

Key directions include:

Property Prediction: ML models can be trained on datasets of known thiazolidine derivatives to predict physicochemical properties, reactivity, and potential biological activity for novel, unsynthesized analogues. mdpi.commdpi.com This can dramatically reduce the time and cost associated with drug discovery and catalyst development. harvard.edu

Generative Models: AI can be used for the de novo design of new thiazolidine derivatives. harvard.edu By defining desired properties, generative algorithms can propose novel molecular structures that are optimized for a specific function, such as high catalytic efficiency or specific target binding.

Reaction Prediction: AI can assist in predicting the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes to complex thiazolidine-based molecules. nih.gov

A major challenge will be the creation of high-quality, curated datasets specific to thiazolidine chemistry that are needed to train accurate and reliable ML models. mit.edu

Elucidating Complex Structure-Reactivity Relationships through Integrated Approaches

A comprehensive understanding of the relationship between the molecular structure of this compound derivatives and their chemical reactivity is the ultimate goal. researchgate.net This requires an integrated approach that combines synthetic chemistry, advanced structural analysis, and computational modeling.

A future research workflow could involve:

Systematic Synthesis: Prepare a focused library of this compound derivatives with varied electronic and steric properties on the phenyl rings.

In-depth Characterization: Use the advanced spectroscopic and crystallographic techniques described in section 7.3 to obtain precise structural data for each compound.

Reactivity Profiling: Test the synthesized compounds in a standardized set of reactions to quantify their catalytic activity or reactivity.

Computational Analysis: Employ Density Functional Theory (DFT) calculations to model the electronic structure and reaction mechanisms. semanticscholar.org

Model Building: Use the collected experimental and computational data to build robust Quantitative Structure-Activity Relationship (QSAR) models that correlate specific structural features with observed outcomes. nih.gov

This integrated strategy will allow researchers to move beyond trial-and-error and toward the rational, predictive design of new this compound derivatives with tailored functions.

Q & A

Q. What are the standard methodologies for synthesizing 2,3-Diphenyl-1,3-thiazolidin-4-one, and how can purity be optimized?

The synthesis typically follows Tierney's method, involving condensation reactions of substituted amines with carbonyl precursors. Recrystallization from ethanol is critical for purity, yielding colorless crystals with a melting point of 405(1) K. Rf values (e.g., 0.54 in 50% ethyl acetate/hexane) should be monitored via TLC to confirm intermediate purity. For X-ray-quality crystals, slow evaporation from toluene is recommended, as it promotes ordered packing via C–H⋯O hydrogen bonds .

Q. How is the crystal structure of 2,3-Diphenyl-1,3-thiazolidine determined, and what software is used for refinement?

Single-crystal X-ray diffraction (Bruker SMART APEX CCD) with MoKα radiation (λ = 0.71073 Å) is standard. Data collection covers θ = 1.6–28.3° with 6334 independent reflections. The SHELX suite (SHELXS-97 for structure solution, SHELXL-97 for refinement) is employed, utilizing full-matrix least-squares on F². Anisotropic displacement parameters are refined for non-H atoms, while H atoms are placed geometrically (C–H = 0.93–0.97 Å) and not refined .

Q. What are the key crystallographic parameters for 2,3-Diphenyl-1,3-thiazolidin-4-one?

The compound crystallizes in a monoclinic system (space group C2/c) with a = 32.413 Å, b = 6.196 Å, c = 25.964 Å, β = 90.258°, and Z = 15. The thiazolidine ring adopts an envelope conformation, with sulfur as the flap. The dihedral angles between phenyl rings are 82.77(7)° and 89.12(6)° in the two independent molecules of the asymmetric unit .

Advanced Research Questions

Q. How can discrepancies in refinement metrics (e.g., R factors) be resolved during crystallographic analysis?

Discrepancies arise from data-to-parameter ratios (here, 19.5 for 6334 reflections vs. 325 parameters) and absorption effects (μ = 0.24 mm⁻¹). Use multi-scan corrections (e.g., SADABS) to mitigate absorption errors. Weighted wR(F²) = 0.147 and conventional R = 0.049 indicate robust refinement. For negative F² values, set F = 0 and validate using the full covariance matrix to account for e.s.d. correlations .

Q. What role do anisotropic displacement parameters (ADPs) play in interpreting molecular flexibility?

ADPs (e.g., U<sup>ij</sup> values in ) reveal thermal motion and conformational disorder. For the title compound, the sulfur atom shows higher anisotropy due to its position in the thiazolidine flap. Compare ADPs across symmetry-equivalent molecules to identify packing effects. Use ORTEP-3 (50% probability ellipsoids) to visualize displacement trends .

Q. How do intermolecular interactions influence crystal packing, and how can they be quantified?

C–H⋯O hydrogen bonds (2.50–2.70 Å) form chains along the b-axis. Hirshfeld surface analysis can quantify interaction contributions (e.g., H⋯O vs. H⋯S contacts). Symmetry operations (e.g., x, y+1, z) map molecular linkages, while PLATON or Mercury software can generate interaction diagrams .

Q. What strategies address challenges in phasing for chiral molecules crystallizing as racemates?

The title compound’s racemic crystallization (two molecules per asymmetric unit) complicates phasing. Employ dual-space methods (SHELXD/E) or experimental phasing (e.g., SIRAS) if heavy-atom derivatives are available. Validate enantiomer positions via Flack parameter analysis .

Q. How can conformational analysis of the thiazolidine ring inform structure-activity relationships (SAR)?

The envelope conformation (S flap) impacts steric and electronic properties. Compare torsion angles (e.g., C3–N1–C10–C1 = −162.23(14)°) with derivatives to assess ring flexibility. Overlay structures (e.g., 3-benzyl analogs) using Mercury to identify conserved pharmacophores .

Methodological Guidance

Q. Table 1: Key Refinement Metrics

ParameterValueSignificance
R[F² > 2σ(F²)]0.049Measures model fit to observed data
wR(F²)0.147Weighted fit for all reflections
Data-to-parameter ratio19.5Ensures statistical reliability
C–H⋯O bond distance2.50–2.70 ÅIndicates moderate hydrogen bonding

Q. Table 2: Synthesis Optimization Checklist

StepRecommendation
PurificationRecrystallize from ethanol or toluene
Purity validationMonitor Rf via TLC (50% ethyl acetate/hexane)
CrystallizationSlow evaporation for hydrogen-bonded networks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.